Spiro[5.5]undec-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
1712-47-6 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
spiro[5.5]undec-3-ene |
InChI |
InChI=1S/C11H18/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1,3H,2,4-10H2 |
InChI Key |
TVLQWRPGMSMZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC=CC2 |
Origin of Product |
United States |
Significance of Spiro 5.5 Undec 2 Ene Within Spirocyclic Hydrocarbon Chemistry
The significance of spiro[5.5]undec-2-ene in hydrocarbon chemistry is intrinsically linked to the broader importance of the spiro[5.5]undecane framework. This structural motif is a key building block in the synthesis of more complex molecules. The introduction of a double bond, as seen in this compound, provides a reactive handle for various chemical transformations. This allows for the functionalization of the spirocyclic core, making it a versatile intermediate in organic synthesis.
Spirocyclic systems, in general, are of great interest in medicinal chemistry because their rigid, three-dimensional structures can lead to favorable interactions with biological targets. nih.govresearchgate.net The conformational restriction of spirocycles can enhance binding affinity and selectivity for enzymes and receptors. The spiro[5.5]undecane skeleton, in particular, is found in a variety of bioactive compounds.
Derivatives of the spiro[5.5]undecane framework have been the subject of synthetic studies. For instance, spiro[5.5]undecan-1-one is a commercially available ketone derivative that can serve as a starting material for further chemical modifications. adventchembio.comsigmaaldrich.com The synthesis of various spiro[5.5]undecane derivatives, including those with heteroatoms in the rings, has been explored to create novel molecular architectures with potential applications in materials science and pharmaceuticals. researchgate.net
Overview of Spiro 5.5 Undecane Skeletons in Natural Products and Synthetic Targets
Cycloaddition Reactions for this compound Construction
Cycloaddition reactions, which form a cyclic product from two or more unsaturated molecules, are powerful tools for the efficient construction of complex ring systems. Various cycloaddition strategies have been employed to assemble the spiro[5.5]undecane skeleton, offering control over stereochemistry and allowing for the introduction of diverse functionalities.
Diels-Alder Reaction Strategies in Spiro[5.5]undecene Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands out as a cornerstone in the synthesis of six-membered rings and has been extensively utilized in the construction of spiro[5.5]undecane systems. Both intermolecular and intramolecular variants, as well as their enantioselective versions, have proven effective.
The intermolecular Diels-Alder reaction provides a direct route to the spiro[5.5]undecene core by reacting a cyclohexanone-derived dienophile with a suitable diene. For instance, the reaction of 2-methylenecyclohexanones with various dienes can furnish the this compound framework. The reactivity and selectivity of these reactions are often influenced by the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions. Lewis acid catalysis is frequently employed to enhance the reaction rate and control the regioselectivity.
A notable example involves the reaction of 1-alkoxy-1-amino-1,3-butadienes with electron-deficient dienophiles, which proceed under mild conditions to afford cycloadducts with high regioselectivity. pku.edu.cn Subsequent hydrolysis of these adducts can yield functionalized 2-cyclohexenones, which are precursors to spiro[5.5]undecane derivatives. pku.edu.cn
Table 1: Examples of Intermolecular Diels-Alder Reactions for Spiro[5.5]undecane Precursors
| Diene | Dienophile | Product | Reference |
| 1-Alkoxy-1-amino-1,3-butadiene | Electron-deficient alkene | Functionalized cyclohexene | pku.edu.cn |
| Butadiene | p-Benzoquinone | Diketohexahydronaphthalene | researchgate.net |
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereocontrolled synthesis of complex polycyclic systems, including spiro[5.5]undecanes. In this approach, the diene and dienophile are tethered within the same molecule, leading to a more entropically favored cyclization. The length and nature of the tether play a crucial role in determining the stereochemical outcome of the reaction.
For instance, the IMDA reaction of 5-vinyl-1,3-cyclohexadienes has been studied for the construction of caged tricyclic systems that can be further elaborated into spiro[5.5]undecane derivatives. oregonstate.edunih.gov These reactions often proceed with high stereoselectivity, and the resulting adducts can be transformed into the desired spirocyclic framework through subsequent chemical manipulations. Computational studies have been employed to rationalize the observed diastereo- and enantioselectivity in amine-catalyzed intramolecular Diels-Alder reactions of α,β-unsaturated carbonylic compounds. nih.gov
A notable application of the IMDA reaction involves the use of furan-dienes in the total synthesis of 11-keto steroids, where the key step is a high-yield, stereoselective intramolecular cycloaddition in water. ugent.be This highlights the versatility of the IMDA approach in constructing complex natural product skeletons containing the spiro[5.5]undecane motif.
The development of catalytic enantioselective Diels-Alder reactions has provided access to chiral spiro[5.5]undecane derivatives with high levels of stereocontrol. Organocatalysis has emerged as a particularly powerful tool in this regard. Chiral amines, such as imidazolidinones, have been shown to catalyze the enantioselective [4+2] cycloisomerization of tethered diene-enal systems, leading to the formation of chiral [4.4.0] and [4.3.0] ring systems, which are precursors to spirocycles. princeton.edu
A significant advancement is the development of an efficient Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reaction of diversely substituted exo-enones with dienes. nih.gov This method allows for the rapid construction of enantiopure spirocarbocyclic scaffolds, including those of the spiro[5.5]undecane family, which are found in several sesquiterpene natural products. nih.govnih.gov The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has been shown to effectively control the regio- and stereoselectivities of these spirocyclizing cycloadditions. nih.gov
Table 2: Catalysts Used in Enantioselective Diels-Alder Reactions for Spiro[5.5]undecane Synthesis
| Catalyst Type | Example Catalyst | Application | Reference |
| Organocatalyst (Imidazolidinone) | Imidazolidinone derivatives | Intramolecular Diels-Alder of diene-enals | princeton.edu |
| Brønsted Acid (IDPi) | Imidodiphosphorimidate | Intermolecular Diels-Alder of exo-enones | nih.govnih.gov |
Domino and Cascade Cycloaddition Reactions towards this compound Frameworks
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the synthesis of complex molecules like spiro[5.5]undecenes. These strategies often involve a cycloaddition as a key step in the reaction sequence.
A notable example is the organocatalytic asymmetric domino Knoevenagel/Diels-Alder reaction for the diastereospecific and enantioselective construction of highly substituted spiro[5.5]undecane-1,5,9-triones. acs.org This reaction provides a bioorganic approach to these complex spirocycles. Another powerful strategy involves a cascade sequence of conjugate addition followed by an intramolecular dipolar cycloaddition. This has been successfully applied to the stereocontrolled synthesis of azaspiro[5.5]undecanes, key intermediates in the synthesis of alkaloids like perhydrohistrionicotoxin. nih.govacs.org In this cascade, the conjugate addition of an oxime to a diene generates a transient nitrone, which then undergoes an intramolecular cycloaddition to form the spirocyclic core. nih.govacs.org
The [2+2+2] cycloaddition reaction, typically involving the cyclotrimerization of alkynes or the reaction of a diyne with an alkene, is a powerful method for the synthesis of six-membered rings. Rhodium-catalyzed intramolecular [2+2+2] cyclizations of diynes with enones have been developed, providing access to complex polycyclic structures. nih.gov While not directly yielding this compound in all reported cases, this methodology holds significant potential for the synthesis of highly functionalized spirocyclic enones. nih.gov The reaction can be promoted by microwave irradiation, often leading to good yields. nih.gov
[4+2] Cycloaddition for Spiro-Heterocyclic Systems
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic and heterocyclic compounds. This methodology has been effectively applied to the creation of spiro-heterocyclic systems.
In one approach, the [4+2] cycloaddition of 1,3-dienes with 5-methylidene-substituted imidazolones (such as hydantoins and thiohydantoins) leads to the formation of spiro-2-chalcogenimidazolones. mdpi.com These reactions often exhibit high regioselectivity and stereoselectivity. For instance, the reaction of methylideneimidazolones with cyclopentadiene (B3395910) proceeds upon heating, while reactions with less reactive dienes like cyclohexadiene, 2,3-dimethylbutadiene, and isoprene (B109036) may require Lewis acid catalysis to proceed efficiently. mdpi.com This method provides a direct route to spiro-heterocyclic frameworks containing hydantoin (B18101) or thiohydantoin moieties. mdpi.com
Another strategy involves an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition. rsc.org This reaction between cyclic enamides and 2-(1-hydroxyallyl)phenols yields N-unsubstituted spiro-N,O-ketals with high efficiency and excellent enantioselectivity (often exceeding 95% ee). rsc.org The protocol is scalable and allows for further derivatization of the products. rsc.org
Furthermore, a one-pot electronically controlled [4+2] cycloaddition of in situ generated benzyne (B1209423) with 2-arylidene-1-indenone has been developed to construct novel spirocyclic frameworks. rsc.org This method is notable for its operational simplicity, good functional group tolerance, and avoidance of metal catalysts and external additives, providing good yields of 10′H-spiro[indene-2,9′-phenanthren]-1(3H)-ones. rsc.org
Dearomatization Approaches to Spiro[5.5]undecane Frameworks
Dearomatization strategies provide a powerful means to access three-dimensional spirocyclic structures from readily available flat aromatic precursors. These methods often involve the creation of an all-carbon quaternary spirocenter, a common feature in many complex natural products.
Alkynylation/Dearomatizative Cyclization Strategies for Spiro[5.5]undecanes
A novel approach to the spiro[5.5]undecane framework involves a sequence of alkynylation and dearomatizative cyclization. rsc.orgresearchgate.netresearchgate.net This method utilizes the ZnMe2-promoted alkynylation of salicylaldehyde (B1680747) followed by an HCO2H-mediated dearomatizative cyclization. rsc.orgresearchgate.netresearchgate.net This process successfully constructs an all-carbon quaternary spirocenter and has been applied to the rapid synthesis of core structures found in natural products like elatol (B1200643) and aphidicolin. rsc.orgresearchgate.net
Another related strategy employs a dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.govelsevierpure.com This reaction, which can be performed at room temperature in an open flask using the easy-to-handle iodinating reagent bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy2PF6), is broadly applicable for the construction of spiro[5.5]undecanes. nih.gov The ethoxyethyl group serves multiple roles in this transformation: it acts as a protecting group during substrate preparation, is readily cleaved under the iodocyclization conditions, and prevents undesired iodination of the phenolic moiety. nih.govelsevierpure.com
Oxidative Annulation in this compound Synthesis
While specific examples for the direct synthesis of this compound via oxidative annulation are not detailed in the provided context, the synthesis of spirocyclic enones through rhodium-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes has been reported. researchgate.net This process involves C-H functionalization and dearomatization of the naphthyl ring at the 1-position of 2-naphthols to yield a variety of spirocyclic compounds. researchgate.net
Spirocyclisation of Phenolic Precursors to Spiro[5.5]undecanes
The spirocyclization of phenolic precursors is a key strategy for constructing spiro[5.5]undecane scaffolds. A visible-light-induced dearomative cascade cyclization of biaryl ynones with diselenides has been developed to produce selenated spiro[5.5]trienones. rsc.org This reaction proceeds under photocatalyst and external additive-free conditions, where the Se-Se bond in diselenides is cleaved by visible light to generate arylselenyl radicals. rsc.org This method offers a green and facile route to these spiro compounds. rsc.org
Annulation and Ring-Closing Methodologies for this compound Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental in the synthesis of spirocyclic systems. The Robinson annulation, in particular, has proven to be a robust method for constructing six-membered rings.
Robinson Annulation in 3-Heterospiro[5.5]undec-7-en-9-one Synthesis
The Robinson annulation is a classic and widely used method for the formation of a six-membered ring, which proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com This reaction has been successfully employed in the synthesis of 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.orgresearchgate.net
Starting from aliphatic 4-substituted heterocyclic aldehydes, such as 1-methyl-4-piperidine carboxaldehyde, 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, 2H-tetrahydrothiopyran-4-carboxaldehyde, and 2H-tetrahydropyran-4-carboxaldehyde, the Robinson annulation with methyl vinyl ketone affords the corresponding 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.orgresearchgate.net These intermediates can then be hydrogenated to yield the saturated 3-heterospiro[5.5]undecan-9-ones. semanticscholar.orgresearchgate.net
The reaction conditions for the Robinson annulation can be varied to optimize yields. For many of the heterocyclic aldehydes, basic conditions using Triton B solution are effective. ic.ac.uk However, for the synthesis of 3-oxaspiro[5.5]undec-7-en-9-one, acidic conditions employing phosphoric acid have been found to provide higher yields. ic.ac.uk
Table of Reaction Conditions for Robinson Annulation
| Heterocyclic Aldehyde | Reaction Conditions | Product |
| 1-methyl-4-piperidine carboxaldehyde | Basic (Triton B) | 3-Aza-spiro[5.5]undec-7-en-9-one derivative |
| 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | Basic (Triton B) | 3-Aza-spiro[5.5]undec-7-en-9-one derivative |
| 2H-tetrahydrothiopyran-4-carboxaldehyde | Basic (Triton B) | 3-Thia-spiro[5.5]undec-7-en-9-one |
| 2H-tetrahydropyran-4-carboxaldehyde | Acidic (Phosphoric Acid) | 3-Oxa-spiro[5.5]undec-7-en-9-one |
Intramolecular Cyclization for Spiro[5.5]undecane Ring System Formation
Intramolecular cyclization represents a powerful strategy for the formation of the spiro[5.5]undecane ring system. This approach involves the formation of a new ring by connecting two parts of the same molecule.
A notable example involves a silver-promoted intramolecular trapping of spiro radicals. nih.gov This method allows for the creation of highly complex and structurally significant spirocyclic compounds from readily available starting materials. nih.gov The reaction proceeds through a domino sequence of radical addition, intramolecular cyclization, and subsequent ring opening to yield the desired spirocyclic products in good to excellent yields. nih.gov A proposed mechanism suggests that an active methylene compound is oxidized by a silver salt to generate a carbon-centered radical. This radical then adds to a substrate, initiating an intramolecular radical addition to form a cyclic radical intermediate. Further oxidation and a 5-exo-trig cyclization lead to a spirocyclic intermediate that rearranges to the final product. nih.gov
Another approach utilizes a dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes to construct the spiro[5.5]undecane framework. elsevierpure.com This reaction can be conveniently carried out at room temperature in an open flask using bis(pyridine)iodonium hexafluorophosphate (IPy2PF6) as the iodinating reagent. elsevierpure.com Cationic π-cyclization has also been explored to investigate the stereoselectivity in the formation of spiro[5.5]undecanes. acs.org
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through the intramolecular spirocyclization of 4-substituted pyridines. This reaction involves the in situ activation of the pyridine (B92270) ring with ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4. researchgate.net
Multi-Component Reactions for this compound Derivatives
Multi-component reactions (MCRs), where multiple starting materials react in a single synthetic operation, offer an efficient and atom-economical route to complex molecules, including this compound derivatives. These reactions are particularly valuable for generating molecular diversity and have been applied to the synthesis of various spiro heterocyclic compounds. researchgate.netrsc.org
The synthesis of spiro-2-aminopyrimidinone derivatives can be achieved through multi-component condensation reactions. For instance, 2-aminopyrimidine (B69317) derivatives have been synthesized in high yields by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine (B128534) under solvent-free conditions. mdpi.com These derivatives serve as important precursors for the synthesis of more complex fused heterocyclic systems. mdpi.com While this specific example does not directly yield a spiro[5.5]undecane system, the principles of multi-component condensation are applicable to the synthesis of spirocyclic structures incorporating the 2-aminopyrimidinone motif. The development of catalyst-free, four-component reactions for the synthesis of substituted 2-aminopyridines further highlights the utility of MCRs in constructing nitrogen-containing heterocycles. mdpi.com
A significant strategy for the synthesis of diazaspiro[5.5]undecane derivatives is the double Michael addition reaction. This approach involves the sequential addition of a nucleophile to two electrophilic Michael acceptors within the same molecule or in a stepwise intermolecular fashion.
One developed methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives utilizes a cascade [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryldivinylketones. arabjchem.orgresearchgate.net This reaction is efficiently promoted by diethylamine (B46881) at ambient temperature and provides excellent yields of the desired diazaspiro compounds (up to 98%). arabjchem.orgresearchgate.net The reaction mechanism is proposed to involve the initial activation of the N,N-dimethylbarbituric acid by diethylamine to form an enolate, which then undergoes an intermolecular Michael addition to one of the double bonds of the diarylidene acetone. A subsequent rearrangement and intramolecular Michael addition lead to the final spirocyclic product. arabjchem.org
The versatility of the double Michael addition has been further demonstrated in the biocatalytic synthesis of (hetero)spiro[5.5]undecane derivatives, where D-aminoacylase was used to catalyze the reaction, yielding predominantly the cis isomers. researchgate.net
| Reactants | Catalyst/Base | Product | Yield (%) |
| N,N-dimethylbarbituric acid and diarylidene acetones | Diethylamine | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives | Up to 98 arabjchem.orgresearchgate.net |
| N-heterocycles and vinyl esters (Markovnikov addition) | Acylases | N/A | N/A researchgate.net |
| Pyrimidine derivatives and α,β-ethylenic compounds | Alkaline protease from Bacillus subtilis | Adducts | 20-84 researchgate.net |
Functional Group Transformations in this compound Chemistry
Functional group transformations are essential for elaborating the core spiro[5.5]undecane scaffold and introducing chemical diversity. These reactions allow for the conversion of one functional group into another, enabling the synthesis of a wide array of derivatives.
Olefination reactions, particularly the Wittig reaction, are crucial for introducing double bonds into the spiro[5.5]undecane framework, leading to derivatives like this compound. The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide to form an alkene. organic-chemistry.org
In the total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane skeleton, a Wittig olefination was employed on a spiro ketone precursor to furnish the final product. mdpi.comnih.gov While some reported procedures for this transformation resulted in modest yields (30%), others achieved higher conversions (70%) under specific conditions. mdpi.com Attempts to optimize this olefination using other methods like the Peterson and Petasis olefination did not lead to improved yields in this particular synthesis. mdpi.com A protocol using a Mg/TiCl4 system has also been successfully used to convert a spiroketone into the corresponding methylene-spiro[5.5]undec-2-ene derivative. mdpi.com
| Olefination Method | Reactants | Product | Yield (%) |
| Wittig Olefination | Spiroketone, Phosphorus ylide | β-chamigrene | 30-70 mdpi.com |
| Mg/TiCl4 system | Spiroketone | 3,7,7-Trimethyl-11-methylenethis compound | N/A mdpi.com |
Alkylation reactions are fundamental in modifying the spiro[5.5]undecane skeleton by introducing alkyl groups. These reactions can be used to build up the carbon framework or to functionalize existing spirocyclic structures.
A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been developed. researchgate.net The key step in this synthesis is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the introduction of various substituents like butyl, phenyl, and propoxyl groups at the C-1 or C-5 position. researchgate.net
Furthermore, N-alkylation reactions have been employed in the synthesis of N-substituted pyridazinone derivatives containing a spiro[5.5]undecane moiety. For example, pyridazinone derivatives were alkylated with methyl iodide in the presence of sodium hydride to yield N-methylated products. mdpi.com Asymmetric Michael-alkylation reactions catalyzed by chiral cobalt complexes have also been reported for the synthesis of spiro-cyclopropane-oxindoles, demonstrating the potential for stereocontrolled alkylation in the construction of spirocyclic systems. rsc.org
Halogenation and Cross-Coupling Strategies for Functionalized this compound Compounds
The introduction of functional groups onto the this compound core is crucial for developing new derivatives with tailored properties. Halogenation provides a gateway to a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct electrophilic halogenation of this compound itself is not extensively documented in readily available literature, the synthesis of halogenated spiro[5.5]undecane derivatives has been achieved, often as part of the total synthesis of marine natural products. Current time information in Le Flore County, US.nih.gov These methods typically involve the construction of the spirocycle from already halogenated precursors.
A notable strategy for the synthesis of iodo-substituted spiro[5.5]undecanes involves the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. This reaction, conducted at room temperature using bis(pyridine)iodonium hexafluorophosphate (IPy₂PF₆), allows for the construction of the spiro[5.5]undecane framework with an embedded iodine atom, which can then serve as a handle for cross-coupling.
Once a halogenated spiro[5.5]undecene is in hand, a plethora of cross-coupling reactions can be envisioned. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been successfully applied to spirocyclic systems. For instance, the reaction of spiro[5.5]-undeca-2,8-diene-1,7-dione with iodobenzene (B50100) in the presence of palladium(II) acetate, triphenylphosphine, and sodium bicarbonate in N-methyl-2-pyrrolidone (NMP) at elevated temperatures yields both mono- and di-phenylated products. This demonstrates the feasibility of introducing aryl substituents onto the spiro[5.5]undecane framework.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another powerful tool. While specific examples on this compound are scarce, the general principles are well-established for the coupling of vinyl triflates, which could be prepared from the corresponding ketones. The stereochemical outcome of such reactions can often be controlled by the choice of palladium catalyst and ligands. nih.gov
Similarly, the Negishi coupling, utilizing organozinc reagents, offers a versatile method for forming C-C bonds. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and has been used to couple a wide range of alkyl, alkenyl, and aryl partners. wikipedia.orgnumberanalytics.com A one-pot, Negishi-like coupling between alkenyl halides and alkyl halides in water at room temperature has been developed, offering a greener alternative to traditional methods. nih.govorganic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions on Spirocyclic Systems
| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
| Spiro[5.5]-undeca-2,8-diene-1,7-dione | Iodobenzene | Pd(OAc)₂, PPh₃, NaHCO₃, NMP | 3-Phenyl-spiro[5.5]undeca-2,8-diene-1,7-dione | 48 | |
| Spiro[5.5]-undeca-2,8-diene-1,7-dione | Iodobenzene | Pd(OAc)₂, PPh₃, NaHCO₃, NMP | 3,9-Diphenyl-spiro[5.5]undeca-2,8-diene-1,7-dione | 28 |
Recyclization Pathways of Heterothis compound Systems
The inherent ring strain and electronic characteristics of heterothis compound systems make them susceptible to a variety of recyclization reactions, leading to the formation of novel heterocyclic frameworks. These transformations often proceed under the influence of heat, light, or chemical reagents and can result in ring expansion, ring contraction, or rearrangement of the heterocyclic core.
A prominent example of recyclization is observed in the base-catalyzed transformation of 1-thia-5,9-diaza-spiro[5.5]undec-2-ene derivatives. Treatment of these compounds with a base can lead to a rearranged product, 1,5,9-triaza-spiro[5.5]undec-2-ene, or a more complex fused system, spiro(piperidine-4,2'-thieno[2,3-d]pyrimidine), depending on the specific reaction conditions and substrate. researchgate.net This highlights the ability of the initial heterospirocyclic system to undergo significant structural reorganization.
Spiro-isoxazolidines and spiro-oxazines, which can be considered as aza-oxa-heterospiro[5.5]undecane derivatives, also exhibit interesting recyclization behavior. For instance, spiro-isoxazolidines can be cleaved reductively, often using reagents like zinc in acetic acid, to afford amino alcohol intermediates. These intermediates can then be induced to recyclize, forming different heterocyclic systems. Similarly, spirooxazines are well-known for their photochromic properties, undergoing a reversible ring-opening of the oxazine (B8389632) ring to form colored merocyanine (B1260669) species upon exposure to UV light. This process represents a dynamic recyclization, driven by an external stimulus.
The formation of the spiro[5.5]undecane skeleton itself can sometimes be viewed through the lens of a recyclization process. For example, the reaction of dimedone with trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst proceeds through an initial Michael addition followed by an intramolecular cyclization to furnish 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. This tandem reaction sequence effectively "recyclizes" the acyclic starting materials into a spirocyclic product. Current time information in Le Flore County, US.
Table 2: Examples of Recyclization Reactions of Heterospirocyclic Systems
| Starting Material | Reagents/Conditions | Product(s) | Reference |
| 1-Thia-5,9-diaza-spiro[5.5]undec-2-ene derivative | Base | 1,5,9-Triaza-spiro[5.5]undec-2-ene derivative and/or Spiro(piperidine-4,2'-thieno[2,3-d]pyrimidine) derivative | researchgate.net |
| Spiro-isoxazolidine | Zn/AcOH (reductive cleavage), then cyclization | Amino alcohol intermediate, leading to various heterocycles | |
| Spirooxazine | UV light | Merocyanine (ring-opened form) | |
| Dimedone and trans,trans-diarylideneacetone | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Current time information in Le Flore County, US. |
Mechanistic Investigations of Spiro 5.5 Undec 2 Ene Reactions
Reaction Mechanism Elucidation in Spiro[5.5]undec-2-ene Chemistry
The elucidation of reaction mechanisms in this compound chemistry relies on a combination of experimental and computational methods. A key example is the synthesis of β-chamigrene, a natural product featuring the spiro[5.5]undecane skeleton. mdpi.comresearchgate.net One synthetic approach involves a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036). mdpi.com
The proposed mechanism for the formation of the spiro ketone intermediate could follow two potential pathways:
A direct [4+2] Diels-Alder cycloaddition. mdpi.com
A hetero-Diels-Alder reaction followed by a Claisen rearrangement. mdpi.com
Retrosynthetic analysis is a foundational conceptual tool used to devise potential synthetic routes, which in turn suggest the mechanisms to be investigated. mdpi.com For instance, the synthesis of spiro[5.5]undecane-1,5,9-trione derivatives through a Michael reaction between dimedone and diarylideneacetones is understood through the well-established mechanism of 1,4-addition. banglajol.inforesearchgate.net
Base-Catalyzed Recyclization Mechanisms of this compound Derivatives
While various catalytic systems are employed in the synthesis and modification of spiro[5.5]undecane systems, specific literature detailing base-catalyzed recyclization mechanisms for this compound derivatives is not extensively documented in prominent research. Such transformations would likely involve ring-opening of one of the spirocycle's rings initiated by a base, followed by a subsequent ring-closure to form a new cyclic system. The plausibility and pathway of such a reaction would depend heavily on the specific substitution pattern and functional groups present on the this compound derivative.
Dimroth Rearrangement Pathways in Spiro[5.5]undecene Heterocyclic Systems
The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom exchange places. wikipedia.orgnih.gov This rearrangement typically occurs in heterocyclic systems like 1,2,3-triazoles or 1,2-dihydropyrimidines and can be catalyzed by acid, base, heat, or light. wikipedia.orgnih.gov
The general mechanism, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, involves three key stages:
Nucleophilic addition to the heterocyclic ring. nih.gov
Electrocyclic opening of the ring to form an open-chain intermediate. nih.gov
Rotation around a single bond followed by ring closure to yield the rearranged product. nih.gov
The driving force for the rearrangement is the thermodynamic stability of the resulting isomer. nih.gov Factors influencing the reaction include the pH of the medium, the presence of electron-withdrawing groups, and the degree of aza-substitution in the ring. nih.gov Although this is a significant reaction in general heterocyclic synthesis, published examples of the Dimroth rearrangement occurring within a heterocyclic system that is part of a spiro[5.5]undecene framework are not found in the reviewed literature. The application of this rearrangement to such spirocycles remains a potential but underexplored area of synthesis.
Mechanistic Studies of [5+1] Double Michael Addition for Spiro[5.5]undecanes
A novel and stereoselective method for the synthesis of spiro[5.5]undecane derivatives involves a [5+1] double Michael addition. researchgate.net This tandem reaction has been successfully catalyzed by the enzyme D-aminoacylase (DA), showcasing a promiscuous activity of this hydrolase in an organic solvent. researchgate.net The reaction typically involves the condensation of a C5 synthon, such as a 1,5-diaryl-1,4-pentadien-3-one, with a C1 synthon like 1,3-cyclohexanedione (B196179) or dimedone. banglajol.inforesearchgate.net
A key finding from mechanistic studies of the D-aminoacylase-catalyzed reaction is the exceptional stereochemical control. The protocol yields (hetero)spiro[5.5]undecane derivatives where almost only the cis isomers are formed, as confirmed by 1H and 13C NMR spectroscopy. researchgate.net This represents the first documented instance of a hydrolase catalyzing a double Michael addition in an organic solvent, proceeding with high diastereoselectivity. researchgate.net
| Reactant 1 (C1 Synthon) | Reactant 2 (C5 Synthon) | Catalyst | Key Mechanistic Feature | Product Stereochemistry |
| Dimedone | 1,5-Diaryl-1,4-pentadien-3-ones | D-aminoacylase | Enzymatic [5+1] double Michael addition | Predominantly cis isomer researchgate.net |
| 1,3-Cyclohexanedione | 1,5-Diaryl-1,4-pentadien-3-ones | D-aminoacylase | Promiscuous hydrolase catalysis | Predominantly cis isomer researchgate.net |
Stereochemical Control Mechanisms in this compound Forming Reactions
Controlling the stereochemistry during the formation of the spiro[5.5]undecane core is paramount for synthesizing specific natural products and analogues. The mechanism of stereochemical control depends significantly on the chosen reaction and catalyst.
Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for constructing the spiro[5.5]undecane skeleton and is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org For example, a cis-dienophile will result in cis substituents on the newly formed ring. libretexts.org In the synthesis of spirocycles via intermolecular Diels-Alder reactions, control is often exerted through catalysis. The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has been shown to effectively control both regio- and stereoselectivity, enabling the rapid construction of enantiopure spirocarbocyclic scaffolds. acs.org The confined chiral microenvironment of the catalyst directs the approach of the diene and dienophile, favoring the formation of one enantiomer over the other. acs.org Under conditions of kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions. masterorganicchemistry.com
Biocatalytic Double Michael Addition: As discussed previously, the use of the enzyme D-aminoacylase provides a distinct mechanism for stereochemical control. researchgate.net In the [5+1] double Michael addition, the enzyme's active site presumably binds the substrates in a specific orientation that facilitates the formation of the transition state leading exclusively to the cis-configured spirocycle. researchgate.net This high level of selectivity is a hallmark of enzymatic catalysis.
| Reaction Type | Control Element | Mechanistic Principle | Typical Outcome |
| Diels-Alder | Chiral Brønsted Acid Catalyst (e.g., IDPi) | Confined chiral microenvironment directs facial selectivity. acs.org | High enantioselectivity (enantiopure products). acs.org |
| Diels-Alder | Reaction Temperature | Kinetic vs. Thermodynamic Control. masterorganicchemistry.com | Endo product (kinetic, low temp) or Exo product (thermodynamic, high temp). masterorganicchemistry.com |
| [5+1] Double Michael Addition | Enzyme (D-aminoacylase) | Enzyme active site pre-organizes substrates. researchgate.net | High diastereoselectivity (cis isomers). researchgate.net |
Role of Catalysts in Directing this compound Reaction Mechanisms
Catalysts are fundamental in directing the mechanisms of reactions that form this compound and its derivatives. They can influence reaction rates, regioselectivity, and, most critically, stereoselectivity.
Lewis Acid Catalysts: Lewis acids like dimethylaluminum chloride and zinc chloride (ZnCl₂) are commonly used. banglajol.infomdpi.com In the Diels-Alder synthesis of a precursor to β-chamigrene, dimethylaluminum chloride activates the enone dienophile, making it more electrophilic and facilitating the cycloaddition with isoprene. mdpi.com Similarly, ZnCl₂ has been used to catalyze the Michael reaction between dimedone and diarylideneacetones to form spiro[5.5]undecane triones. banglajol.info
Brønsted Acid Catalysts: Highly acidic chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), have emerged as powerful tools for asymmetric catalysis. acs.org Their high acidity allows them to protonate the enone substrate, activating it for the Diels-Alder reaction, while the catalyst's chiral backbone creates a confined environment that dictates the stereochemical outcome, leading to high enantioselectivity. acs.org
Biocatalysts (Enzymes): Enzymes offer an alternative mechanistic pathway under mild conditions. In the synthesis of spiro[5.5]undecane derivatives via double Michael addition, D-aminoacylase acts as a catalyst. researchgate.net Instead of activating the substrate through coordination like a Lewis acid, the enzyme utilizes its complex three-dimensional structure to bind and orient the substrates, lowering the activation energy for a specific stereochemical pathway and resulting in the formation of nearly pure cis isomers. researchgate.net
| Catalyst | Catalyst Type | Reaction | Mechanistic Role |
| Dimethylaluminum chloride | Lewis Acid | Diels-Alder Reaction mdpi.com | Activates the dienophile, increasing reaction rate and yield. mdpi.com |
| Zinc chloride (ZnCl₂) | Lewis Acid | Michael Reaction banglajol.info | Promotes the 1,4-addition to form the spirocyclic system. banglajol.info |
| Imidodiphosphorimidate (IDPi) | Chiral Brønsted Acid | Asymmetric Diels-Alder acs.org | Controls regio- and stereoselectivity through a confined chiral microenvironment. acs.org |
| D-aminoacylase | Biocatalyst (Enzyme) | [5+1] Double Michael Addition researchgate.net | Provides a stereospecific pathway via substrate orientation in the active site. researchgate.net |
| 1-Methylimidazolium chloride | Ionic Liquid (Organocatalyst) | Knoevenagel/Michael/Cyclization | Acts as a catalyst in multicomponent domino reactions to form other spirocycles. mdpi.com |
Stereochemical Aspects and Control in Spiro 5.5 Undec 2 Ene Chemistry
Regio- and Stereoselectivity in Spiro[5.5]undec-2-ene Synthesis
The synthesis of the spiro[5.5]undecane framework often involves reactions where control of both regioselectivity and stereoselectivity is paramount. Cationic π-cyclization is one such method that has been explored for the formation of spiro[5.5]undecanes, where the stereochemical outcome is a key consideration. documentsdelivered.com Another powerful strategy for constructing the spiro[5.5]undecane core is the Diels-Alder reaction.
A notable example is the synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework. nih.gov In this synthesis, 3,3-dimethyl-2-methylenecyclohexanone reacts with isoprene (B109036) in a Diels-Alder reaction to form a spiro ketone intermediate. nih.gov The regioselectivity of this reaction is crucial for establishing the correct connectivity of the final product. Furthermore, the stereochemistry of the newly formed chiral centers is a direct consequence of the endo/exo selectivity of the cycloaddition and the facial selectivity of the approach of the diene to the dienophile.
| Reaction Type | Reactants | Key Intermediate | Relevance to this compound |
| Diels-Alder Reaction | 3,3-dimethyl-2-methylenecyclohexanone and isoprene | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Demonstrates a method for constructing the spiro[5.5]undecane core with control over regiochemistry. nih.gov |
| Cationic π-Cyclization | Acyclic polyene precursors | Spiro[5.5]undecane derivatives | Illustrates an alternative strategy where stereoselectivity is a key determinant of the product outcome. documentsdelivered.com |
Asymmetric Synthesis of Chiral Spiro[5.5]undecane Structures
The demand for enantiomerically pure spiro[5.5]undecane derivatives, driven by their potential biological activities, has spurred the development of asymmetric synthetic methodologies. rsc.orgnih.gov Natural products often serve as the inspiration for the development of new asymmetric catalytic reactions. nih.govnijournals.org
While specific examples focusing solely on this compound are limited in the provided search results, the principles of asymmetric synthesis are broadly applicable. Enantioselective synthesis of related spiro compounds, such as 1-azaspiro[5.5]undecane ring systems found in histrionicotoxin alkaloids, has been achieved using starting materials from the chiral pool, like D(+)-glucose. crossref.org Furthermore, enantioselective ring construction has been successfully applied to the synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes. acs.org These approaches often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials to induce asymmetry in the formation of the spirocyclic framework.
| Approach | Key Feature | Example Application |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Synthesis of 1-azaspiro[5.5]undecane systems from D(+)-glucose. crossref.org |
| Enantioselective Ring Construction | Use of chiral reagents or catalysts to control the formation of the spirocyclic system. | Synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes. acs.org |
Diastereoselective Approaches to Spiro[5.5]undecene Compounds
Diastereoselectivity is a critical consideration in the synthesis of substituted spiro[5.5]undecene compounds, where the relative stereochemistry of multiple chiral centers needs to be controlled. One approach to achieving high diastereoselectivity is through intramolecular reactions where the transition state geometry is constrained.
A study on the diastereoselective synthesis of the 1-aza-spiro[5.5]undecane skeleton, a core structure of histrionicotoxin alkaloids, highlights a strategy involving the cyclization of bicyclic enamines. semanticscholar.org The cyclization proceeds via in situ generated N-acyliminium ions, and the stereochemical outcome is controlled by the facial selectivity of the intramolecular nucleophilic attack. This approach resulted in the formation of spiro intermediates with a high degree of stereocontrol, as confirmed by X-ray crystallography. semanticscholar.org Although this example involves a nitrogen-containing analogue, the principles of achieving diastereoselectivity through sterically controlled intramolecular cyclizations are directly relevant to the synthesis of carbocyclic spiro[5.5]undecene derivatives.
Conformational Analysis of this compound Derivatives
The biological activity and reactivity of this compound derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. Understanding the conformational behavior of these molecules is therefore of fundamental importance.
| System | Key Findings |
| Spiro[5.5]undecane | The unsubstituted skeleton is chiral, and the cyclohexane (B81311) rings adopt chair conformations. rsc.orgresearchgate.net |
| 1,7-Dioxaspiro[5.5]undecane | The two six-membered rings adopt chair conformations, and the overall molecular conformation is influenced by stereoelectronic effects. e-tarjome.comcdnsciencepub.comcdnsciencepub.com |
| Substituted Spiro[5.5]undecanes | Substituents influence the conformational equilibrium, with a preference for equatorial positioning to minimize steric strain. libretexts.org |
The introduction of a carbonyl group into the spiro[5.5]undecane framework, creating a spiro[5.5]undecanone, renders the two faces of the carbonyl group diastereotopic. Nucleophilic addition to such a ketone can proceed from either face, leading to the formation of diastereomeric products. The preferential attack from one face over the other is known as π-diastereofacial selectivity.
This selectivity is governed by a combination of steric and electronic factors in the transition state. Studies on the Diels-Alder reactions of cross-conjugated ketones bearing an oxa-spiro-ring have demonstrated high π-facial selectivity. clockss.org The observed selectivity in these reactions can often be rationalized using models such as the Cieplak model, which considers the electronic effects of neighboring substituents. While this example involves a heteroatom in the spiro-ring, the underlying principles of how the spirocyclic framework influences the accessibility of the carbonyl faces are applicable to spiro[5.5]undecane ketones. The rigid chair conformation of the cyclohexane rings creates a distinct steric environment on each face of the carbonyl group, which can be exploited to achieve high levels of diastereoselectivity in nucleophilic addition reactions. libretexts.org
Computational and Theoretical Studies of Spiro 5.5 Undec 2 Ene Systems
Density Functional Theory (DFT) Applications in Spiro[5.5]undec-2-ene Research
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organic molecules. In the context of this compound research, DFT has been instrumental in elucidating the stereochemical nuances of its synthesis and the factors governing its reactivity.
DFT Calculations for Diastereoselectivity in Spiro[5.5]undecene Synthesis
The synthesis of the spiro[5.5]undecane framework, a core structure of many natural products, often relies on cycloaddition reactions where the control of diastereoselectivity is paramount. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is frequently employed to construct this spirocyclic system. DFT calculations have been pivotal in understanding and predicting the diastereomeric outcomes of these reactions.
For instance, in the synthesis of lindenane dimeric sesquiterpenoids, which feature a spiro[5.5]undecane core, DFT calculations were employed to explore the endo-selectivity of the key Diels-Alder reaction. These calculations revealed that the presence of pyridine (B92270) promoters facilitates the desired endo-selectivity through the formation of hydrogen bonds, and the strength of these hydrogen bonds is a critical factor in driving the reaction's stereochemical outcome rsc.org.
Table 1: Calculated Energy Differences for Endo and Exo Transition States in a Promoted Diels-Alder Reaction
| Promoter | Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Pyridine | Endo | 0.0 |
| Pyridine | Exo | +2.5 |
| No Promoter | Endo | 0.0 |
| No Promoter | Exo | +1.2 |
Note: Data is illustrative and based on findings for related systems.
Computational Insights into Reactivity and Selectivity in this compound Formation
Computational studies provide valuable insights into the intrinsic reactivity and selectivity of the Diels-Alder reactions that form the this compound skeleton. The formation of the spiro[5.5]undecane framework is a key feature in the synthesis of various biologically active sesquiterpenoids rsc.org. Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to be effective in catalyzing enantioselective spirocyclizing Diels-Alder reactions of exo-enones with dienes rsc.org.
DFT calculations can be used to model the transition states of these reactions, helping to rationalize the observed product distributions. Factors such as orbital interactions, steric hindrance, and catalyst-substrate interactions can be quantified to understand the origins of reactivity and selectivity. For example, analysis of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) can predict the feasibility and regioselectivity of the cycloaddition jocse.org.
Quantum Chemical Modeling of this compound Reaction Mechanisms
Quantum chemical modeling allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. For complex molecules like this compound, these models can uncover transient intermediates and transition states that are difficult or impossible to observe experimentally.
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented, the principles can be applied to understand its potential transformations. For example, the photochemical and thermal ring-opening and closure reactions of spirooxazines have been elucidated using CASSCF/CASPT2 and DFT methods nih.gov. These studies revealed the involvement of conical intersections that connect different electronic states, providing a detailed picture of the photochromic behavior nih.gov. Similar methodologies could be applied to investigate potential pericyclic reactions or rearrangements of this compound.
Predicting Stereofacial Selectivity in Reactions Involving Spiro[5.5]undecane Ketones
The spiro[5.5]undecane framework can be further functionalized, for instance, through reactions at a carbonyl group to form Spiro[5.5]undecane ketones. Predicting the stereofacial selectivity of nucleophilic additions to these ketones is a significant challenge due to the complex steric and electronic environment created by the spirocyclic system.
Computational methods can be employed to predict the preferred direction of nucleophilic attack. By calculating the energies of the transition states leading to the different stereoisomeric products, the most likely outcome can be determined. These calculations can take into account the conformational flexibility of the spirocyclic rings and the nature of the nucleophile and reaction conditions. While specific studies on Spiro[5.5]undecane ketones are limited, the general approach has been successfully applied to other complex cyclic ketones.
Theoretical Investigations of Electronic Structure and Reactivity of this compound
The electronic structure of a molecule is fundamental to its reactivity. Theoretical investigations can provide detailed information about the distribution of electrons, the energies and shapes of molecular orbitals, and the electrostatic potential. For this compound, understanding its electronic structure is key to predicting its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions bhu.ac.inresearchgate.net. The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO's energy and location suggest its susceptibility to electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Spiro[5.5]undecadiene System
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | +1.2 | Antibonding σ* orbitals |
| LUMO | +0.5 | Antibonding π* orbital of the double bond |
| HOMO | -8.9 | Bonding π orbital of the double bond |
| HOMO-1 | -9.5 | Bonding σ orbitals of the cyclohexane (B81311) rings |
Note: These values are hypothetical and for illustrative purposes based on general principles for similar alkenes.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions bhu.ac.inresearchgate.net. For this compound, the MEP would show a region of negative potential associated with the π-bond of the double bond, indicating its availability for electrophilic attack.
Advanced Characterization Techniques in Spiro 5.5 Undec 2 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro[5.5]undec-2-ene Structural Elucidation
NMR spectroscopy stands as a cornerstone technique in the structural analysis of this compound compounds, providing detailed information about the molecular framework and the connectivity of atoms. creative-biostructure.com
Application of 1H and 13C NMR in this compound Derivative Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in the analysis of this compound derivatives. bas.bg ¹H NMR provides information on the number of unique proton environments, their neighboring protons (through spin-spin coupling), and their chemical environment. youtube.com For instance, in the synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework, ¹H NMR was crucial in characterizing intermediates and the final product. mdpi.com The chemical shifts (δ) and coupling constants (J) of the protons in the spirocyclic system and its substituents offer a wealth of structural information. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |
|---|---|---|---|
| 3,3-Dimethyl-2-methylenecyclohexanone | ¹H NMR | 1.09 (s, 6H), 1.55–1.65 (m, 2H), 2.40 (t, 2H, J = 13.6 Hz), 2.75–2.95 (m, 2H), 5.10 (d, 1H, J = 1.3 Hz), 5.63 (d, 1H, J = 1.3 Hz) | Gem-dimethyl protons, methylene (B1212753) protons, vinylic protons |
| ¹³C NMR | 19.80, 20.90, 22.69, 28.46, 29.65, 37.84, 38.59, 40.74, 116.14, 155.74, 203.90 | Methyl carbons, methylene carbons, quaternary carbon, vinylic carbons, carbonyl carbon | |
| 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | ¹H NMR | 0.82 (s, 3H), 0.98 (s, 3H), 1.35 (dm, 1H, J = 14.0 Hz), 1.61 (s (br), 3H), 1.7 (m, 2H), 1.83 (m, 1H), 1.85-1.90 (m, 3H), 2.04 (td, 1H, J = 13.3 Hz, 4.6 Hz), 2.20-2.26 (m, 2H), 2.34 (dm, 1H, J = 2.0 Hz, 3.5 Hz), 2.65 (dt, 1H, J = 12.8 Hz, 6.0 Hz), 5.36 (d (br), 1H, J = 3.5 Hz) | Methyl protons, methylene protons, vinylic proton |
| ¹³C NMR | 23.03, 23.19, 23.21, 24.79, 26.31, 27.02, 27.72, 35.52, 37.02, 40.77, 54.85, 120.44, 131.69, 214.88 | Methyl carbons, methylene carbons, spiro carbon, vinylic carbons, carbonyl carbon | |
| β-Chamigrene | ¹H NMR | 0.84 (s, 3H), 0.89 (s, 3H), 1.15 (dm, 1H, J = 13.5 Hz), 1.25–1.35 (m, 1H), 1.45–1.55 (m, 1H), 1.59 (s (br), 3H), 1.65–1.85 (m, 4H), 1.90–2.20 (m, 4H), 2.25 (td, 1H, J = 13.1 Hz, 5.5 Hz), 4.54 (s (br), 1H), 4.89 (s (br), 1H), 5.32 (d (br), 1H, J = 2.3 Hz) | Methyl protons, methylene protons, vinylic protons |
Data sourced from the synthesis of racemic β-chamigrene. mdpi.com
Distinguishing Isomeric this compound Structures via NMR
NMR spectroscopy is a powerful tool for differentiating between isomers of this compound, which may include constitutional isomers, diastereomers, and enantiomers. creative-biostructure.commagritek.com Constitutional isomers, with different connectivity of atoms, will exhibit distinct ¹H and ¹³C NMR spectra. magritek.com The number of signals, their chemical shifts, and coupling patterns will vary significantly between isomers. oxinst.comnews-medical.net
For stereoisomers, such as diastereomers, NMR can also be used for differentiation. The different spatial arrangement of atoms in diastereomers leads to different electronic environments for the nuclei, resulting in unique sets of chemical shifts and coupling constants. creative-biostructure.com For example, cis and trans isomers of alkenes can be distinguished by the magnitude of the vicinal coupling constant (³JHH), which is typically larger for trans protons (12-18 Hz) than for cis protons (6-12 Hz). creative-biostructure.com
Distinguishing enantiomers, which are non-superimposable mirror images, requires a chiral environment. In a standard achiral solvent, enantiomers have identical NMR spectra. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer in the NMR spectrum. creative-biostructure.com
X-ray Crystallography for Absolute Configuration and Conformation of this compound Compounds
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline this compound compounds, including their absolute configuration and solid-state conformation. nih.govchem-soc.si This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's geometry.
For chiral this compound derivatives, single-crystal X-ray diffraction can be used to determine the absolute configuration by analyzing the anomalous scattering of X-rays. chem-soc.si The Flack parameter is a critical value obtained from the crystallographic data that helps in assigning the correct enantiomer. chem-soc.si The conformation of the six-membered rings within the spiro[5.5]undecane framework, which can adopt chair, boat, or twist-boat conformations, can be precisely determined from the crystal structure. researchgate.net For instance, in a study of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, X-ray crystallography revealed that the 1,3-dioxane (B1201747) ring is in a distorted envelope conformation while the cyclohexane (B81311) ring assumes a highly symmetric chair conformation. researchgate.net
Mass Spectrometry in this compound Structural Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound compounds. miamioh.edu This information is crucial for confirming the molecular formula and gaining insights into the structure of the molecule. uab.edu
In a typical mass spectrum, the molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of the molecule into smaller, charged fragments, can be used to deduce the presence of specific structural motifs. miamioh.edu For example, the fragmentation of spirocyclic compounds can lead to characteristic losses of fragments corresponding to the individual rings. researchgate.net The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), can help in the structural elucidation of unknown this compound derivatives. copernicus.orgrsc.org For instance, in the analysis of sesquiterpenes, which share the C15H24 formula with some this compound derivatives, MS/MS has been used to differentiate between isomers based on their unique fragmentation patterns. copernicus.org
Advanced Chromatographic Methods for this compound Analysis (e.g., Chiral HPLC)
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and analysis of this compound derivatives. For chiral compounds, chiral HPLC is the method of choice for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. researchgate.net
The development of a successful chiral HPLC method allows for the determination of the enantiomeric purity of a sample and the isolation of individual enantiomers for further characterization. researchgate.net For example, a normal phase HPLC method was successfully developed to resolve the enantiomers of five different 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane compounds on a chiral column. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound Systems
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound derivatives. utdallas.edu These vibrational spectroscopy methods are based on the principle that different functional groups absorb infrared radiation at characteristic frequencies. vscht.cz
The IR spectrum of a this compound derivative will show characteristic absorption bands for the various functional groups it contains. For example, the C=C stretching vibration of the alkene group typically appears in the region of 1640-1680 cm⁻¹. libretexts.org The C-H stretching vibrations of the sp³ and sp² hybridized carbons will also have distinct absorption frequencies. libretexts.orglibretexts.org For instance, in the synthesis of 3,3-dimethyl-2-methylenecyclohexanone, an intermediate in the synthesis of a spiro[5.5]undecane derivative, the IR spectrum showed characteristic peaks at 3097 cm⁻¹ (C-H stretch of the alkene) and 1690 cm⁻¹ (C=O stretch of the ketone). mdpi.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak absorbers in the IR.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alkene | =C-H stretch | 3020 - 3100 |
| C=C stretch | 1640 - 1680 | |
| Alkane | C-H stretch | 2850 - 2960 |
| Ketone | C=O stretch | ~1715 (unconjugated) |
| Alcohol | O-H stretch | 3200 - 3600 (broad) |
| C-O stretch | 1050 - 1150 |
Data compiled from general IR spectroscopy principles. libretexts.orglibretexts.orgpressbooks.pub
Applications of Spiro 5.5 Undec 2 Ene and Its Derivatives in Organic Synthesis
Spiro[5.5]undec-2-ene as a Key Intermediate in Natural Product Synthesis
The strategic importance of the spiro[5.5]undecane core is prominently highlighted by its presence in a variety of sesquiterpenoids and other complex natural products. Synthetic chemists have devised numerous strategies to construct this motif, often relying on derivatives of this compound as pivotal intermediates.
The chamigrene family of sesquiterpenes, isolated from marine and terrestrial sources, is defined by the spiro[5.5]undecane carbon framework. mdpi.com The synthesis of these molecules represents a significant challenge, particularly in the construction of the two quaternary carbon centers. mdpi.com
Table 1: Key Steps in the Total Synthesis of (±)-β-Chamigrene
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 3,3-dimethyl-2-methylenecyclohexanone, Isoprene (B109036) | Diels-Alder Reaction | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one |
| 2 | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Olefination (e.g., using Mg/TiCl₄/CH₂Cl₂) | (±)-β-Chamigrene |
Data compiled from Antonsen, S. et al., 2014. mdpi.com
Similarly, the synthesis of other chamigrenes, such as Laurencenone C, has been achieved using strategies that construct the spiro[5.5]undecane core. Research has demonstrated the use of catalytic asymmetric spirocyclizing Diels–Alder reactions of enones to achieve stereoselective total and formal syntheses of Laurencenone C, further underscoring the utility of spirocyclization in accessing this family of natural products. acs.org
The utility of the spiro[5.5]undecane scaffold extends beyond its presence in the final target to its use as a template for constructing even more complex, non-spirocyclic systems.
The first total synthesis of (+)-elatol, a halogenated chamigrene sesquiterpene, showcases a modern approach to assembling the spiro[5.5]undecane core. A key step in this synthesis is a ring-closing metathesis (RCM) reaction, which simultaneously forms the spirocyclic core and a challenging tetrasubstituted olefin. This strategy provides a general platform for accessing the broader chamigrene family, as demonstrated by the synthesis of (+)-laurencenone B as an intermediate in the route to elatol (B1200643).
In a different display of synthetic utility, functionalized spiro[5.5]undecanes have been used to construct the core ring systems of aphidicolane diterpenoids. A stereoselective spiroannelation reaction was developed to afford spiro[5.5]undecanes, which were subsequently transformed into tricyclo[6.3.1.0¹,⁶]dodecane derivatives. These tricyclic compounds correspond to the B/C/D rings of complex natural products like aphidicolin. researchgate.net This demonstrates how the rigid spiro framework can be strategically manipulated and rearranged to build other intricate polycyclic systems.
This compound as Building Blocks for Diverse Spirocyclic Scaffolds
The this compound structure is not only a target in itself but also a versatile starting point for the synthesis of a wide array of other spirocyclic systems, including those with different ring sizes and heteroatoms.
Spiroketals are a common structural motif in many natural products. rsc.org While numerous methods exist for their synthesis, often involving the cyclization of a dihydroxy ketone precursor, the direct conversion of a pre-formed carbocyclic spiro[5.5]undecane or undecene into a spiroketal is not a prominently documented strategy in the reviewed literature. The synthesis of complex spiroketals, such as the subunit of neaumycin B, typically involves convergent approaches where two separate fragments are joined and then cyclized to form the spiroketal core. nih.gov This process creates both central and axial chirality, leading to potentially complex stereochemical outcomes. nih.gov
Functionalization of the spiro[5.5]undecane skeleton opens avenues to a vast array of advanced compounds with potential applications in medicinal and materials science. researchgate.netdergipark.org.tr One of the most common methods for preparing these derivatives is the Michael addition reaction. researchgate.net
For instance, Lewis acid-catalyzed Michael reactions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones have been used in a one-pot synthesis to produce highly substituted spiro[5.5]undecane-1,5,9-triones. researchgate.net Microwave-assisted synthesis has also been shown to be a highly efficient, environmentally friendly method for producing these types of compounds, dramatically reducing reaction times from hours to minutes and achieving excellent yields. dergipark.org.tr Furthermore, biocatalytic methods using enzymes like d-aminoacylase have been developed for [5+1] double Michael additions to create (hetero)spiro[5.5]undecane derivatives with high stereoselectivity. researchgate.net These functionalized spirocycles are often investigated for their biological activities, with some showing promise as anti-cancer agents. dergipark.org.tr
Table 2: Examples of Synthesized Functionalized Spiro[5.5]undecane Derivatives
| Precursors | Reaction Type | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Dimedone, Diarylidenacetones | Michael Addition | Lewis Acids (e.g., AlCl₃, SnCl₄) | 7,11-Diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione |
| Dimedone, Diarylidenacetones | Michael Addition | Microwave, Triethylamine (B128534) | 7,11-Diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione |
| Cyclohexane-1,3-dione, Pentadienone | Double Michael Addition | d-aminoacylase (biocatalyst) | (Hetero)spiro[5.5]undecane derivatives |
| Isatin, Malononitrile, Barbituric Acid | Knoevenagel/Michael/Cyclization | Ionic Liquid, Microwave | Spiro[indole-pyran-pyrimidine] derivatives |
Data compiled from Ahmed, M. et al., 2012; Burgaz, E. et al., 2024; Chen, S. et al., 2014; Lima, F. et al., 2022. researchgate.netresearchgate.netdergipark.org.trmdpi.com
Catalytic Roles of this compound Derived Structures in Organic Transformations
While the spiro[5.5]undecane scaffold is a frequent target of catalytic reactions and its derivatives are explored as pharmacologically active agents, its role as a platform for developing new catalysts is less defined. nih.gov The synthesis of spirocycles often employs organocatalysts, metal catalysts, or biocatalysts to control the reaction's efficiency and stereoselectivity. mdpi.com However, based on the reviewed literature, structures derived from this compound are not commonly utilized as ligands or the primary framework for catalysts in other organic transformations. The focus in the literature remains on the synthesis of the spiro ring system rather than its use as a catalytic entity.
This compound in the Formation of Boron-Containing Compounds
The reactivity of the double bond in this compound allows for its functionalization through various addition reactions, including those that form carbon-boron bonds. These reactions are fundamental in organic synthesis, as the resulting organoboranes are versatile intermediates that can be converted into a wide array of other functional groups. While specific literature detailing the borylation of this compound is not extensively documented, its reactivity can be predicted based on the well-established principles of hydroboration and catalytic borylation of unsymmetrical cyclic alkenes.
The primary reactions involving this compound for the formation of boron-containing compounds are expected to be hydroboration-oxidation and catalytic borylation. These processes are governed by the electronic and steric properties of the alkene.
A key reaction for the functionalization of alkenes is hydroboration-oxidation, which effectively results in the anti-Markovnikov hydration of a double bond. mdpi.com For this compound, this process would involve the reaction with a borane (B79455) reagent, such as borane tetrahydrofuran (B95107) complex (BH₃·THF) or a bulkier, more regioselective reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). The hydroboration step proceeds via a concerted, four-centered transition state where the boron atom adds to the less sterically hindered and more electron-rich carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. This results in an anti-Markovnikov regioselectivity.
In the case of this compound, the boron atom would preferentially add to the C-3 position, and the hydrogen to the C-2 position. This is because the C-3 carbon is less substituted than the C-2 carbon. The reaction is also stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond in a syn-addition. mdpi.com The resulting trialkylborane is typically not isolated but is oxidized in a subsequent step, commonly with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to yield the corresponding alcohol. This oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. The expected major product from the hydroboration-oxidation of this compound is therefore Spiro[5.5]undecan-3-ol.
Another important method for creating carbon-boron bonds is the catalytic borylation of alkenes, often using bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction is typically catalyzed by transition metal complexes, such as those of platinum, copper, or palladium. Similar to hydroboration, this reaction can be highly regioselective. For this compound, a catalytic borylation would be expected to yield a spirocyclic boronate ester. The boron moiety would add to the less substituted C-3 position of the alkene. The resulting product, a pinacol (B44631) boronate ester, is a stable compound that can be isolated and used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The table below summarizes the expected outcomes for the formation of boron-containing compounds from this compound based on established reaction mechanisms for analogous alkenes.
| Reaction | Reagent(s) | Expected Major Product | Key Characteristics |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Spiro[5.5]undecan-3-ol | Anti-Markovnikov regioselectivity; syn-addition of H and OH. mdpi.com |
| Catalytic Borylation | B₂pin₂; Transition Metal Catalyst (e.g., Pt, Cu, or Pd-based) | 2-(Spiro[5.5]undecan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Formation of a stable boronate ester; regioselective addition of boron. |
Future Research Directions for Spiro 5.5 Undec 2 Ene Chemistry
Development of Novel and Sustainable Synthetic Routes to Spiro[5.5]undec-2-ene and its Analogues
The development of environmentally benign and efficient synthetic pathways is a paramount goal in modern organic chemistry. Future research will likely prioritize the creation of novel routes to this compound and its analogues that are both resource-efficient and sustainable.
Key areas of focus include:
Green Chemistry Approaches: There is a growing need for synthetic methods that minimize environmental impact. One such approach involves the use of microwave irradiation in conjunction with environmentally friendly solvents like water. utrgv.edu A study on the synthesis of various spiro compounds demonstrated that using microwave heating can significantly shorten reaction times (from hours to 5-30 minutes) and can be conducted at moderate temperatures (80°C) with high yields. utrgv.edu Applying these principles to the synthesis of this compound could offer a sustainable alternative to classical methods.
Catalytic Systems: The exploration of new catalytic systems, including Lewis acids and organocatalysts, will be crucial. The use of dimethylaluminum chloride has been shown to facilitate Diels-Alder reactions to form the spiro[5.5]undecane core. nih.gov Further investigation into more sustainable and recyclable catalysts could revolutionize the synthesis of these spirocycles.
Advanced Stereoselective Synthesis of this compound Derivatives
The three-dimensional nature of spirocycles means that controlling their stereochemistry is critical, as different stereoisomers can exhibit vastly different biological activities. The difficulty in achieving high enantioselectivity has historically made these compounds underrepresented in pharmaceutical libraries. rsc.org Consequently, a major thrust of future research is the development of advanced stereoselective synthetic methods.
Promising research avenues include:
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern synthesis. Methodologies for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives have been developed, showcasing the ability to generate specific stereoisomers with high efficiency. acs.orgacs.org Future efforts will likely expand the toolkit of chiral catalysts and ligands applicable to a broader range of this compound derivatives.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. A novel protocol using the enzyme D-aminoacylase has been developed to catalyze a [5+1] double Michael addition, yielding (hetero)spiro[5.5]undecane derivatives. researchgate.net A key finding was that this biocatalytic method produced almost exclusively the cis isomers. researchgate.net Exploring other promiscuous enzyme activities could unlock new stereoselective pathways.
Substrate Control: Designing substrates with inherent chiral information that directs the stereochemical outcome of the spirocyclization is another powerful strategy. This has been demonstrated in the diastereoselective synthesis of spiro[5.5]undecanes where the choice of solvent was found to influence the stereochemical outcome, with one solvent favoring the 4A isomer and another favoring the 5S isomer. researchgate.net
Deeper Mechanistic Understanding of Complex this compound Forming Reactions
While many reactions that form the spiro[5.5]undecane skeleton are known, a detailed mechanistic understanding is often lacking. A deeper insight into reaction mechanisms is essential for optimizing reaction conditions, improving yields and selectivity, and predicting the outcomes of new transformations.
Future research should focus on:
Identifying Reaction Intermediates: In some reported syntheses, such as the formation of the spiroketone precursor to β-chamigrene, it was noted that the reaction could proceed through either a one-step or a two-step pathway, but no further studies were conducted to elucidate the true mechanism. mdpi.com Future work could employ advanced spectroscopic techniques (e.g., in situ NMR) and trapping experiments to identify and characterize transient intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy profiles, visualizing transition states, and understanding the non-covalent interactions that govern stereoselectivity. Applying these models to reactions like the Diels-Alder nih.gov or double Michael addition researchgate.netresearchgate.net cyclizations can provide invaluable insights that are difficult to obtain experimentally.
Kinetics and Isotope Effect Studies: Performing detailed kinetic analysis and kinetic isotope effect (KIE) experiments can help to determine the rate-determining step of a reaction and provide evidence for proposed mechanisms.
Exploration of New Reactivity Profiles for this compound Building Blocks in Synthetic Methodologies
This compound and its derivatives are not just synthetic targets but also versatile building blocks for constructing more complex molecules. A significant area for future research lies in exploring their reactivity and expanding their application in synthetic organic chemistry.
Key directions include:
Diversity-Oriented Synthesis (DOS): The spirocyclic framework is an excellent scaffold for creating libraries of structurally diverse and three-dimensional molecules for high-throughput screening in drug discovery. An efficient, scalable DOS-like approach to 3D-shaped spirocyclic piperidines has been developed using a Petasis/Grubbs reaction sequence. chemrxiv.org Applying similar strategies starting from this compound could rapidly generate novel compound libraries with significant potential in medicinal chemistry. chemrxiv.org
Functionalization of the Alkene: The double bond in this compound is a key functional handle for further transformations. Research into a wider array of reactions, such as various cycloadditions, asymmetric epoxidation, dihydroxylation, and C-H activation, could yield a rich portfolio of novel spirocyclic structures.
Synthesis of Novel Heterocyclic Hybrids: The spiro core can be fused with various heterocyclic systems to generate compounds with unique properties. The synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones from divinylketones and N,N-dimethyl barbituric acid is a prime example. researchgate.net Future work could explore the reaction of this compound derivatives with a wider range of partners to create novel spiro-heterocyclic frameworks.
Q & A
Q. What are the standard synthetic routes for Spiro[5.5]undec-2-ene derivatives?
The synthesis typically involves cyclocondensation reactions using precursors like 3-arylamino-2-cyano-3-mercaptoacrylamide and carbonyl-containing compounds (e.g., 4-oxo-1-phenylcyclohexanecarbonitrile). Catalysts such as p-toluenesulfonic acid (p-TsOH) in ethanol under reflux are critical for cyclization. Post-synthetic modifications (e.g., alkylation with dimethyl sulfate or ethyl iodide) introduce functional groups. Purification via recrystallization (e.g., DMF/EtOH or ethanol) ensures product integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., NH at ~3174 cm⁻¹, CN at ~2208 cm⁻¹, and CO at ~1636 cm⁻¹).
- NMR (¹H and ¹³C) : Confirms spiro carbon (δ ≈ 63 ppm in ¹³C NMR) and aromatic/alkyl proton environments.
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z = 400 for C₂₃H₂₀N₄OS).
- Elemental analysis : Ensures stoichiometric consistency .
Q. How is the spiro carbon atom confirmed in these compounds?
The quaternary sp³ carbon in the spiro center is identified via ¹³C NMR, showing a distinct resonance at δ ≈ 63–74 ppm, depending on substituents. For example, in compound 7 (C₂₃H₂₀N₄OS), the spiro carbon appears at δ = 63.38 ppm, while S-methylation shifts it to δ = 73.87 ppm in derivative 8 .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for novel this compound analogs?
Discrepancies (e.g., unexpected proton multiplicities or missing NH signals) require:
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
- Elemental analysis to rule out impurities.
- Comparative studies with structurally similar compounds (e.g., differentiating thiazine vs. pyrimidine rings via ¹³C NMR shifts) .
Q. What strategies improve yields in multi-step this compound syntheses?
- Optimize reaction conditions : Adjust solvent (e.g., DMF for alkylation), temperature (reflux vs. room temperature), and catalyst loading (e.g., p-TsOH at 0.1–1 mol%).
- Control stoichiometry : Excess alkylating agents (e.g., benzyl chloride) enhance S-alkylation efficiency.
- Monitor intermediates : TLC or in-situ IR tracks reaction progress to prevent side products .
Q. What mechanistic insights explain the base-catalyzed recyclization of this compound derivatives?
Under basic conditions (e.g., KOH), the spirothiazine ring undergoes ring-opening followed by recyclization into pyrimidine or thienopyrimidine derivatives. For example, compound 7 recyclizes via nucleophilic attack at the thioamide group, forming diazaspiro or fused heterocycles. Isotopic labeling (e.g., D₂O exchange) can trace proton transfer pathways .
Q. How do substituents influence the reactivity of this compound derivatives?
- Electron-withdrawing groups (e.g., cyano) enhance electrophilic reactivity, facilitating nucleophilic additions.
- Bulky substituents (e.g., phenyl rings) sterically hinder alkylation sites, directing reactions to specific positions.
- Thioether groups (e.g., SCH₃ in compound 8) increase susceptibility to oxidation or further functionalization .
Methodological Considerations
Q. How can computational methods complement experimental studies of this compound conformations?
- Density Functional Theory (DFT) : Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps).
- Molecular docking : Explores interactions with biological targets (e.g., enzymes referenced in pharmacological studies).
- X-ray crystallography : Validates computational models by comparing predicted and observed bond lengths/angles (e.g., BHDMU derivative from red algae) .
Q. What are common pitfalls in interpreting mass spectra of spiro compounds?
- Fragmentation patterns : Spiro centers may resist cleavage, leading to dominant molecular ion peaks (m/z = 400–500 range).
- Isotopic peaks : Heavy atoms (e.g., sulfur) cause split signals, requiring high-resolution MS for accurate assignment .
Data Contradiction Analysis
Q. How to address unexpected alkylation outcomes (e.g., diethylation instead of monoethylation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
